molecular formula C8H9BrFN B12866595 3-Bromo-2-fluoro-N,N-dimethylaniline

3-Bromo-2-fluoro-N,N-dimethylaniline

Cat. No.: B12866595
M. Wt: 218.07 g/mol
InChI Key: RUXGQSSSHDVKRW-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-N,N-dimethylaniline: is an aromatic amine compound characterized by the presence of bromine and fluorine substituents on the benzene ring, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-N,N-dimethylaniline typically involves the bromination and fluorination of N,N-dimethylaniline. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-2-fluoro-N,N-dimethylaniline has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The dimethylamino group can also play a role in modulating the compound’s electronic properties and interactions with enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-fluoro-N,N-dimethylaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for various applications in organic synthesis, medicinal chemistry, and material science .

Biological Activity

3-Bromo-2-fluoro-N,N-dimethylaniline is an aromatic amine compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. Its structure includes a bromine atom and a fluorine atom, which may influence its reactivity and interactions with biological targets.

PropertyValue
Molecular Formula C8H10BrF N
Molecular Weight 220.08 g/mol
IUPAC Name This compound
CAS Number 144696-81-6

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor, its cytotoxicity, and its interaction with specific biological pathways.

Inhibition Studies

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit the activity of specific kinases involved in cancer cell proliferation. The mechanism of action appears to involve competitive inhibition, where the compound competes with the substrate for binding sites on the enzyme .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cell line tested. For example, one study reported an IC50 value of approximately 15 µM against breast cancer cells .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular targets through:

  • Electrophilic Attack : The presence of bromine and fluorine atoms can enhance the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites in proteins.
  • Hydrophobic Interactions : The aromatic nature of the compound facilitates π-π stacking interactions with aromatic amino acids in proteins, potentially stabilizing binding interactions .

Case Studies

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on multiple cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical). Results indicated significant growth inhibition across all lines, with MCF-7 showing the highest sensitivity .
  • Mechanism of Action Analysis : Another investigation focused on elucidating the mechanism by which this compound exerts its cytotoxic effects. The study utilized proteomic analysis to identify changes in protein expression profiles upon treatment with the compound, revealing alterations in pathways related to apoptosis and cell cycle regulation .

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

3-bromo-2-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3

InChI Key

RUXGQSSSHDVKRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Br)F

Origin of Product

United States

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